molecular formula C6H12ClNO4 B6618973 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride CAS No. 149177-98-0

1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride

Cat. No.: B6618973
CAS No.: 149177-98-0
M. Wt: 197.62 g/mol
InChI Key: VSNOIWYRJGXLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4 and a molecular weight of 197.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride typically involves the reaction of dimethyl malonate with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrochloride salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

dimethyl 2-(aminomethyl)propanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNOIWYRJGXLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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